5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family. This compound is characterized by the presence of two oxadiazole rings, which are heterocyclic compounds containing nitrogen and oxygen atoms. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole rings and the introduction of fluorine atoms. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: A compound with similar fluorinated aromatic rings and heterocyclic structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with a different heterocyclic core.
Uniqueness
5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to its dual oxadiazole rings and specific substitution pattern, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H12F2N4O2 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H12F2N4O2/c1-10-2-3-12(8-14(10)20)18-23-22-16(25-18)9-15-21-17(24-26-15)11-4-6-13(19)7-5-11/h2-8H,9H2,1H3 |
InChI Key |
OWGVWYLUKDOPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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